molecular formula C12H14N2O B13584317 4-(Quinoxalin-2-yl)butan-2-ol

4-(Quinoxalin-2-yl)butan-2-ol

Cat. No.: B13584317
M. Wt: 202.25 g/mol
InChI Key: FOBJCJROQSNEAJ-UHFFFAOYSA-N
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Description

4-(Quinoxalin-2-yl)butan-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)butan-2-ol can be achieved through several methods. The reaction conditions typically involve the use of catalysts such as copper chloride (CuCl) and dimethylethylenediamine (DMEDA) under a nitrogen atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Quinoxalin-2-yl)butan-2-ol include other quinoxaline derivatives such as:

  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2,3-dione
  • Quinoxaline-2-thiol
  • Quinoxaline-2,3-dimethyl

Uniqueness

What sets this compound apart from other quinoxaline derivatives is the presence of the butanol moiety, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-quinoxalin-2-ylbutan-2-ol

InChI

InChI=1S/C12H14N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-5,8-9,15H,6-7H2,1H3

InChI Key

FOBJCJROQSNEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2N=C1)O

Origin of Product

United States

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